N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide
Description
N-{2-[2-(Dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide is a thiazole-containing acetamide derivative characterized by a dimethylamino substituent on the thiazole ring and a trifluoroacetyl group. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiazole-based ligands .
Properties
Molecular Formula |
C9H12F3N3OS |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H12F3N3OS/c1-15(2)8-14-6(5-17-8)3-4-13-7(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16) |
InChI Key |
QOAKMKBFBRCMFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CS1)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide typically involves the reaction of 2-(dimethylamino)ethylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Thiazole Ring
N-[2-(2-Amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide
- Structural Differences: Replaces dimethylamino with an amino group on the thiazole and introduces a dimethylphenyl group.
- Implications: The amino group may enhance hydrogen bonding capacity but reduce lipophilicity compared to dimethylamino.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structural Differences: Features a morpholino group (electron-rich, polar) instead of trifluoroacetamide and a chlorophenyl substituent on the thiazole.
- Implications: The morpholino group improves water solubility, while the chloro substituent enhances halogen bonding. This compound’s bioactivity may differ in targets sensitive to polar interactions .
Trifluoroacetamide vs. Alternative Amide Groups
N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide
- Structural Differences: Lacks the thiazole ring; substitutes with an ethylamino group.
- Implications: Absence of the thiazole reduces aromatic interactions, limiting specificity in biological targets. The ethylamino group simplifies the structure but decreases steric hindrance .
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
- Structural Differences: Incorporates a bromophenyl-thiazole and a triazole-linked benzodiazolylphenoxymethyl group.
- The triazole linker may improve pharmacokinetic properties .
Aromatic vs. Aliphatic Substituents
N-[2-(3-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide
- Structural Differences : Replaces the thiazole ring with a bromophenyl-ethyl chain.
- Implications : Loss of the thiazole diminishes heterocyclic interactions, but the bromophenyl group introduces halogen bonding. This compound may exhibit distinct solubility and toxicity profiles .
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- Structural Differences : Substitutes acetamide with an amine and adds dichlorophenyl groups.
- Implications : The amine group increases basicity, while chlorine atoms enhance lipophilicity and electron-withdrawing effects. This structure is less metabolically stable than trifluoroacetamide derivatives .
Key Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide (CAS Number: 2059944-81-7) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 267.27 g/mol
- Structure : The compound features a thiazole ring and a trifluoroacetamide moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has shown potential as an inhibitor in enzymatic pathways and receptor interactions:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes related to disease pathways. For instance, it has demonstrated activity against SARS-CoV-2 main protease (Mpro), with an inhibition constant (K) of approximately 12.1 nM and an effective concentration (EC) of 85.3 nM in vitro .
- Antiviral Activity : In cellular assays using human adenocarcinoma-derived cells expressing ACE2, the compound inhibited SARS-CoV-2 replication effectively, indicating its potential as an antiviral agent .
Comparative Studies
Research comparing this compound with other analogs has highlighted its superior pharmacokinetic properties and metabolic stability. For example, the trifluoroacetamide derivative showed enhanced oral bioavailability in animal models compared to other similar compounds .
Study on Antiviral Efficacy
In a study evaluating various compounds for their antiviral efficacy against coronaviruses, this compound was identified as a promising candidate due to its potent inhibitory effects on viral replication in vitro. The study reported that treatment with this compound led to significant reductions in viral loads in treated cells compared to controls .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Property | Value |
|---|---|
| Molecular Weight | 267.27 g/mol |
| K (SARS-CoV-2 Mpro) | 12.1 nM |
| EC (SARS-CoV-2) | 85.3 nM |
| Oral Bioavailability | 33% in rats |
| Metabolic Stability | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
